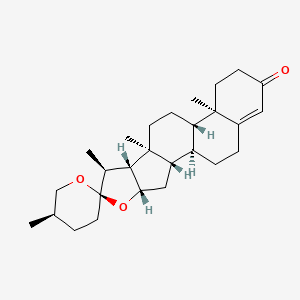
(25r)-Spirost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25r)-Spirost-4-en-3-one is a steroidal sapogenin derived from plants such as Dioscorea species. It is a significant precursor in the synthesis of various steroid hormones and pharmaceutical compounds. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(25r)-Spirost-4-en-3-one can be synthesized through the oxidation of diosgenin, a naturally occurring steroidal sapogenin. One common method involves the use of oxalic acid as an oxidizing agent . The reaction typically takes place under controlled conditions to ensure the selective oxidation of diosgenin to diosgenone.
Industrial Production Methods
Industrial production of diosgenone often involves microbial transformation. This method is considered environmentally friendly and efficient. For instance, microbial strains can be mutagenized to enhance the yield of diosgenone from Dioscorea rhizome powder . This approach not only reduces the cost but also minimizes environmental pollution compared to traditional acid hydrolysis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(25r)-Spirost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of diosgenin to diosgenone using oxidizing agents like oxalic acid.
Reduction: Reduction reactions can modify the functional groups in diosgenone to produce different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the diosgenone molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Oxalic acid is commonly used for the oxidation of diosgenin to diosgenone.
Reducing Agents: Various reducing agents can be employed to modify diosgenone’s structure.
Catalysts: Catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various diosgenone derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
(25r)-Spirost-4-en-3-one has a wide range of scientific research applications:
Chemistry: This compound serves as a precursor for the synthesis of steroid hormones and other pharmaceutical compounds.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Industry: It is utilized in the production of steroidal drugs and other bioactive compounds.
Mécanisme D'action
(25r)-Spirost-4-en-3-one exerts its effects through various molecular targets and pathways. It can modulate cell signaling pathways, inhibit tumor cell proliferation, and induce apoptosis in cancer cells . Additionally, diosgenone has been shown to interact with specific enzymes and receptors, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosgenin: A precursor to diosgenone, known for its anti-inflammatory and anticancer properties.
Progesterone: Shares a similar steroidal structure and exhibits antiplasmodial activity.
Hecogenin: Another steroidal sapogenin with similar biological activities.
Uniqueness of (25r)-Spirost-4-en-3-one
This compound is unique due to its specific structural features, such as the presence of a 4-en-3-one grouping in the A-ring, which is essential for its antiplasmodial activity . This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C27H40O3 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
Clé InChI |
AZXZUBZBLNFUPF-CLGLNXEMSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Synonymes |
diosgenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















